An In-Depth Technical Guide to Indazole-3-Carboxylic Acid: Core Properties, Structure, and Biological Interactions
An In-Depth Technical Guide to Indazole-3-Carboxylic Acid: Core Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole-3-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features and chemical reactivity have positioned it as a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fundamental properties, structure, and relevant biological interactions of indazole-3-carboxylic acid. It includes a detailed summary of its physicochemical and spectroscopic data, step-by-step experimental protocols for its synthesis and characterization, and a visual exploration of its interaction with the Calcium-Release Activated Calcium (CRAC) channel signaling pathway, a key target for therapeutic intervention.
Core Properties and Structure
Indazole-3-carboxylic acid, systematically named 1H-indazole-3-carboxylic acid, is a beige-colored powder. Its core structure consists of a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a carboxylic acid group substituted at the 3-position.
Physicochemical Properties
The fundamental physicochemical properties of indazole-3-carboxylic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 1H-indazole-3-carboxylic acid | [1] |
| Synonyms | 3-Carboxyindazole, Benzopyrazole-3-carboxylic acid | [1] |
| CAS Number | 4498-67-3 | [2] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [2] |
| Appearance | Beige powder/colorless solid | [2] |
| Melting Point | 266-270 °C (with decomposition) | [3][4] |
| Solubility | Soluble in DMSO | [4] |
| pKa (Predicted) | 3.03 ± 0.10 | [4] |
Chemical Structure
The chemical structure of indazole-3-carboxylic acid is depicted below:
Caption: Chemical structure of 1H-indazole-3-carboxylic acid.
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of indazole-3-carboxylic acid.
Synthesis of Indazole-3-carboxylic acid
A common and effective method for the synthesis of indazole-3-carboxylic acid involves the lithiation of 1H-indazole followed by quenching with carbon dioxide.
Materials:
-
1H-Indazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indazole in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with HCl until the pH is acidic, leading to the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified indazole-3-carboxylic acid under vacuum.
Spectroscopic Characterization
Objective: To confirm the chemical structure by analyzing the proton signals.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of indazole-3-carboxylic acid in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
Expected Spectrum: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indazole ring, as well as the carboxylic acid proton. The aromatic protons will typically appear as multiplets in the range of δ 7.0-8.5 ppm. The N-H and carboxylic acid protons will appear as broad singlets at a lower field.
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid indazole-3-carboxylic acid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[5]
Data Acquisition:
-
Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
-
The spectral data is reported in wavenumbers (cm⁻¹).
Expected Spectrum: The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the N-H stretch of the indazole ring (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[6]
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.
Data Acquisition:
-
The analysis is typically performed using positive or negative ion mode ESI.
-
For positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 163.05.
-
For negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 161.03.
-
A full scan is typically acquired over a mass range of m/z 50-500.[7]
-
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.
Biological Interactions: The CRAC Channel Signaling Pathway
Derivatives of indazole-3-carboxylic acid have been identified as potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channels, which play a crucial role in calcium signaling in various cell types, including immune cells.[8]
Overview of the CRAC Channel Signaling Pathway
The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a process that replenishes intracellular calcium stores and generates sustained calcium signals. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER). The key molecular players are the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the CRAC channel in the plasma membrane, ORAI1.
Caption: The CRAC channel signaling pathway.
Mechanism of Inhibition by Indazole-3-Carboxamide Derivatives
Indazole-3-carboxamide derivatives have been shown to act as blockers of the ORAI1 channel, thereby inhibiting the influx of calcium into the cell. This action disrupts the downstream signaling events that are dependent on sustained intracellular calcium levels.
Caption: Inhibition of the ORAI1 channel by indazole-3-carboxamide derivatives.
Conclusion
Indazole-3-carboxylic acid is a compound of significant academic and industrial importance. Its well-defined physicochemical properties and versatile reactivity make it a valuable starting material for the synthesis of novel compounds. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this molecule. Furthermore, the elucidation of the interaction of its derivatives with the CRAC channel signaling pathway highlights its potential for the development of new therapeutic agents targeting a range of diseases, including inflammatory and autoimmune disorders. This guide serves as a foundational resource for scientists and professionals engaged in the exploration and application of indazole-3-carboxylic acid and its derivatives.
References
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indazole-3-carboxylic acid | 4498-67-3 | FI57277 [biosynth.com]
- 3. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]
- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

